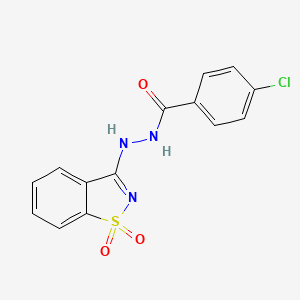![molecular formula C24H24N4O2S2 B11613164 4-[4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11613164.png)
4-[4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(ナフタレン-2-イルスルホニル)ピペラジン-1-イル]-5,6,7,8-テトラヒドロ1ベンゾチエノ[2,3-d]ピリミジンは、そのユニークな構造特性と潜在的な用途から、さまざまな科学分野で注目を集めている複雑な有機化合物です。この化合物は、ナフタレン、ピペラジン、およびベンゾチエノピリミジン部分の組み合わせを特徴としており、その多様な化学的挙動と生物学的活性に貢献しています。
準備方法
合成ルートと反応条件
4-[4-(ナフタレン-2-イルスルホニル)ピペラジン-1-イル]-5,6,7,8-テトラヒドロ1ベンゾチエノ[2,3-d]ピリミジンの合成は、通常、複数段階の有機反応を伴います。一般的なアプローチの1つは、ナフタレン-2-イルスルホニルクロリドの調製から始まり、これは次にピペラジンと反応してナフタレン-2-イルスルホニルピペラジン中間体を形成します。この中間体は、次に特定の条件下でベンゾチエノピリミジン誘導体と反応して最終生成物を生成します。反応条件には、多くの場合、ジクロロメタンまたはジメチルホルムアミドなどの溶媒の使用、および反応を促進するトリエチルアミンまたはピリジンなどの触媒が含まれます。
工業生産方法
この化合物の工業生産には、同様の合成ルートが使用される場合がありますが、より大規模に行われます。このプロセスは、より高い収率と純度のために最適化されており、多くの場合、連続フロー反応器や自動合成システムなどの高度な技術を組み込んでいます。クロマトグラフィーや分光法などの品質管理対策が、最終生成物の均一性と品質を保証するために採用されています。
化学反応の分析
反応の種類
4-[4-(ナフタレン-2-イルスルホニル)ピペラジン-1-イル]-5,6,7,8-テトラヒドロ1ベンゾチエノ[2,3-d]ピリミジンは、以下を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの試薬を使用して酸化することができ、スルホキシドまたはスルホンが形成されます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬を使用して還元反応を実行することができ、スルホニル基をチオールに還元する可能性があります。
置換: 求核置換反応または求電子置換反応は、使用される試薬と条件に応じて、ナフタレン環またはピペラジン環のさまざまな位置で発生する可能性があります。
一般的な試薬と条件
酸化: 酸性または中性条件下での過マンガン酸カリウム。
還元: 無水エーテル中での水素化リチウムアルミニウム。
置換: 求電子置換のためのN-ブロモスクシンイミドなどのハロゲン化剤。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりスルホキシドまたはスルホンが生成される場合がありますが、還元によりチオールまたはアミンが生成される可能性があります。
科学研究アプリケーション
4-[4-(ナフタレン-2-イルスルホニル)ピペラジン-1-イル]-5,6,7,8-テトラヒドロ1
化学: より複雑な分子の合成と反応機構の研究のためのビルディングブロックとして使用されます。
生物学: 生物学的巨大分子との相互作用と生化学的プローブとしての可能性について調査されています。
医学: 抗炎症作用や抗癌作用など、潜在的な治療効果について探索されています。
産業: 高度な材料の開発や、特定の化学プロセスにおける触媒として使用されています。
科学的研究の応用
2-NAPHTHYL [4-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)TETRAHYDRO-1-PYRAZINYL] SULFONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
4-[4-(ナフタレン-2-イルスルホニル)ピペラジン-1-イル]-5,6,7,8-テトラヒドロ1ベンゾチエノ[2,3-d]ピリミジンの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素または受容体に結合して、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。たとえば、炎症や癌の進行に関与する特定の酵素を阻害することにより、その治療効果を発揮する可能性があります。
類似化合物との比較
類似化合物
4-((4-(2-フルオロフェニル)ピペラジン-1-イル)メチル)-6-イミノ-N-(ナフタレン-2-イル)-1,3,5-トリアジン-2-アミン: 平衡型ヌクレオシドトランスポーターの選択的阻害で知られています.
N-ヒドロキシ-2-(4-(ナフタレン-2-イルスルホニル)ピペラジン-1-イル)ピリミジン-5-カルボキサミド: 潜在的な生物学的活性について研究されています.
独自性
4-[4-(ナフタレン-2-イルスルホニル)ピペラジン-1-イル]-5,6,7,8-テトラヒドロ1ベンゾチエノ[2,3-d]ピリミジンは、独特の化学的および生物学的特性を付与する構造的特徴のユニークな組み合わせにより際立っています。
特性
分子式 |
C24H24N4O2S2 |
|---|---|
分子量 |
464.6 g/mol |
IUPAC名 |
4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C24H24N4O2S2/c29-32(30,19-10-9-17-5-1-2-6-18(17)15-19)28-13-11-27(12-14-28)23-22-20-7-3-4-8-21(20)31-24(22)26-16-25-23/h1-2,5-6,9-10,15-16H,3-4,7-8,11-14H2 |
InChIキー |
MGZOAUBPGCKOJX-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)S(=O)(=O)C5=CC6=CC=CC=C6C=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tetrahydrofuran-2-ylmethyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11613084.png)
![2-(4-fluorophenyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11613090.png)
![4-amino-N-{(5Z)-5-[2-(4-methylphenyl)-2-oxoethylidene]-4-oxo-4,5-dihydro-1H-imidazol-2-yl}benzenesulfonamide](/img/structure/B11613092.png)
![1-benzyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11613097.png)
![1,3-dimethyl-5-nitro-6-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11613105.png)
![6-(4-Methoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11613115.png)
![4-bromo-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11613128.png)
![5-butyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11613142.png)
![ethyl N-[{5-bromo-2-[(morpholin-4-ylacetyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B11613150.png)


![N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]propanamide](/img/structure/B11613181.png)
![ethyl (3-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B11613187.png)
![Methyl 4-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate](/img/structure/B11613193.png)
